Pyridoxamine phosphate

Descripción

Historical Context and Discovery within Vitamin B6 Metabolism

The journey to understanding pyridoxamine (B1203002) phosphate (B84403) began with the discovery of vitamin B6 itself. In the 1930s, scientist Paul György identified a factor that could cure a specific dermatitis in rats, which he named vitamin B6. nih.govmdpi.com Initially, this vitamin was identified as pyridoxine (B80251). nih.gov However, further research in the 1940s, notably by Esmond Snell, revealed that vitamin B6 was not a single compound but a group of related substances. nih.gov Snell's work using microbiological growth assays led to the characterization of two additional forms: pyridoxal (B1214274), an aldehyde, and pyridoxamine, an amine. nih.govbritannica.com

Subsequent studies demonstrated that pyridoxine, pyridoxal, and pyridoxamine possess largely equivalent vitamin activity in animals. nih.gov This equal potency was attributed to the ability of organisms to interconvert these forms into the primary, enzymatically active coenzyme, pyridoxal 5'-phosphate (PLP). nih.gov The discovery of this metabolic interchangeability was key to understanding the role of pyridoxamine phosphate. It was established that during certain enzymatic reactions, particularly transamination, PLP is transiently converted into this compound. wikipedia.orgdrugbank.com This established PMP not just as a member of the vitamin B6 family, but as a dynamic and essential intermediate in its metabolic functions.

Academic Significance in Fundamental Biological Processes

The academic importance of this compound is intrinsically linked to its role as a coenzyme in a vast array of enzymatic reactions essential for life. PMP is a key intermediate in the action of aminotransferases (also known as transaminases), enzymes that are central to amino acid synthesis and degradation. wikipedia.orgmdpi.com These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid, a process fundamental to the redistribution of nitrogen within the cell. nih.gov

The catalytic cycle of transaminases proceeds via a "ping-pong" mechanism involving two half-reactions. mdpi.com In the first half-reaction, the enzyme-bound PLP accepts an amino group from the initial amino acid substrate, becoming this compound (PMP) and releasing an α-keto acid. wikipedia.orgmdpi.com In the second half-reaction, PMP donates the acquired amino group to a different α-keto acid, thereby synthesizing a new amino acid and regenerating the original PLP-enzyme complex. wikipedia.orgmdpi.com This PLP-PMP interconversion is thus at the heart of the metabolism of amino acids, which in turn impacts the biosynthesis of proteins, neurotransmitters, and glucose. wikipedia.orgnih.gov

Table 1: Key Enzyme Classes Utilizing the PLP-PMP Interconversion

| Enzyme Class | Catalyzed Reaction | Metabolic Significance |

|---|---|---|

| Aminotransferases (Transaminases) | Transfer of an amino group between an amino acid and an α-keto acid. wikipedia.org | Central to amino acid synthesis and catabolism, linking amino acid and carbohydrate metabolism. wikipedia.orgnih.gov |

| Tryptophan Synthase | Catalyzes the final step in tryptophan biosynthesis. mdpi.com | Essential for the synthesis of the amino acid tryptophan. |

| Aspartate Aminotransferase | Interconverts aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785). wikipedia.org | A key reaction in amino acid metabolism and the malate-aspartate shuttle. |

Hierarchical Relationship within the Vitamin B6 Vitamer Family

Vitamin B6 is not a single entity but a group of six chemically similar, water-soluble compounds known as vitamers. wikipedia.orgnih.gov These vitamers all share a pyridine (B92270) ring structure but differ in the substituent group at the 4' position. nih.gov The six vitamers are:

Pyridoxine (PN), an alcohol.

Pyridoxal (PL), an aldehyde.

Pyridoxamine (PM), an amine.

Pyridoxine 5'-phosphate (PNP).

Pyridoxal 5'-phosphate (PLP).

Pyridoxamine 5'-phosphate (PMP). nih.gov

Within this family, a clear functional hierarchy exists. The non-phosphorylated forms (PN, PL, and PM) are typically obtained from the diet and absorbed. mhmedical.com For the vitamin to be biologically useful, these forms must be converted into their phosphorylated counterparts within the cell. This is accomplished through the "salvage pathway," a set of enzymatic reactions that interconvert the vitamers. researchgate.netvcu.edu

Two key enzymes in this pathway are pyridoxal kinase and pyridox(am)ine 5'-phosphate oxidase (PNPO). vcu.edunih.gov Pyridoxal kinase phosphorylates PN, PL, and PM to yield PNP, PLP, and PMP, respectively. wikipedia.orgvcu.edu The FMN-dependent PNPO then catalyzes the oxidation of PNP and PMP to the final, primary active coenzyme form, PLP. wikipedia.orgnih.gov

Table 2: The Vitamin B6 Vitamer Family

| Vitamer | Chemical Form | Phosphorylation Status | Primary Role |

|---|---|---|---|

| Pyridoxine (PN) | Alcohol | Non-phosphorylated | Dietary precursor. nih.gov |

| Pyridoxal (PL) | Aldehyde | Non-phosphorylated | Dietary precursor. nih.gov |

| Pyridoxamine (PM) | Amine | Non-phosphorylated | Dietary precursor. nih.gov |

| Pyridoxine 5'-phosphate (PNP) | Alcohol | Phosphorylated | Intermediate in the salvage pathway. vcu.edu |

| Pyridoxamine 5'-phosphate (PMP) | Amine | Phosphorylated | Key intermediate in transamination; precursor to PLP. wikipedia.orgnih.gov |

| Pyridoxal 5'-phosphate (PLP) | Aldehyde | Phosphorylated | Primary active coenzyme form. wikipedia.orgnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Pyridoxamine 5'-phosphate | PMP |

| Pyridoxal 5'-phosphate | PLP |

| Pyridoxine | PN |

| Pyridoxal | PL |

| Pyridoxamine | PM |

| Pyridoxine 5'-phosphate | PNP |

| α-keto acid | |

| Amino acid | |

| Tryptophan | |

| Aspartate | |

| α-ketoglutarate | |

| Oxaloacetate | |

| Glutamate |

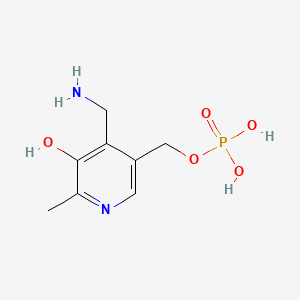

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

951-83-7 (hydrochloride) | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046825 | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-96-4 | |

| Record name | Pyridoxamine 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine-5'-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Enzymatic Mechanisms and Catalytic Roles of Pyridoxamine Phosphate

Bioconversion Pathways to Pyridoxal (B1214274) 5′-Phosphate (PLP)

The conversion of PMP to PLP is a critical step in ensuring a sufficient supply of the catalytically active form of vitamin B6. This biotransformation is primarily accomplished through the action of pyridox(am)ine phosphate (B84403) oxidase (PNPO) within the PLP salvage pathway.

The salvage pathway allows cells to interconvert various forms of vitamin B6, known as vitamers, to generate the active coenzyme, PLP. nih.gov Organisms that cannot synthesize vitamin B6 de novo are entirely dependent on this pathway. nih.gov PNPO is a flavin mononucleotide (FMN)-dependent enzyme that plays a central role in this pathway by catalyzing the oxidation of both pyridoxine (B80251) 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP) to PLP. nih.govvcu.edu

The reaction catalyzed by PNPO is an oxidation of the 4'-amino group of PMP to an aldehyde group, yielding PLP. vcu.edu This ensures that PMP, which can be generated from the diet or from the transamination reactions involving PLP, is efficiently recycled back to the active coenzyme form. mdpi.com The PLP produced by PNPO is then available for transfer to various apo-enzymes, which is essential for their catalytic function and proper folding. nih.gov The significance of PNPO is underscored by the severe neurological disorders, such as neonatal epileptic encephalopathy, that can result from deficiencies in its activity. nih.govmdpi.com

Kinetic studies of pyridox(am)ine phosphate oxidase (PNPO) from various sources have provided insights into the efficiency and mechanism of PMP conversion to PLP. Studies on the enzyme from rabbit liver have shown that the kinetic mechanism can differ depending on the substrate. nih.gov

For the conversion of PMP, the rate-limiting step in catalysis occurs after the reduction of the enzyme-bound FMN. nih.gov The release of the product, PLP, from the complex with the reduced enzyme is significantly slower than the turnover rate, suggesting that oxygen reacts with this complex. nih.govresearchgate.net In contrast, when PNP is the substrate, the reduction of the enzyme is the rate-limiting step. nih.gov

The following table summarizes key kinetic parameters for the oxidation of PMP by rabbit liver PNPO at pH 8.0 and 25°C. nih.gov

| Kinetic Parameter | Value |

| Turnover number (k_cat) | 6.2 min⁻¹ |

| Michaelis constant (K_m) for PMP | 3.6 µM |

| Michaelis constant (K_m) for O₂ | 85 µM |

| Deuterium isotope effect (V_H/V_D) | 1.1 |

| Data from a study on pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver. nih.gov |

Pyridoxamine Phosphate as an Enzymatic Co-Factor

While its role as a precursor to PLP is critical, PMP also functions directly as a co-factor in a number of enzymatic reactions. Its chemical structure, featuring a primary amine group, allows it to participate in distinct catalytic mechanisms.

A key mechanistic feature of many enzymes that utilize vitamin B6 co-factors is the formation of a Schiff base (or imine) linkage. In PLP-dependent enzymes, the catalytic cycle often begins with the PLP's aldehyde group forming an internal aldimine with a lysine (B10760008) residue in the enzyme's active site. libretexts.orgosti.gov The incoming amino acid substrate then displaces the lysine to form an external aldimine, a process known as transimination or transaldimination. libretexts.orgnih.gov

Conversely, in PMP-mediated reactions, the amino group of PMP reacts with a carbonyl group (aldehyde or ketone) of a substrate. nih.gov This reaction also proceeds through the formation of a Schiff base. Theoretical studies have shown that the formation of a Schiff base between PMP and a carbonyl compound involves two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration to the final imine. nih.gov A notable difference is that the spatial arrangement of functional groups in PMP allows for intramolecular proton transfers, facilitating the reaction without the need for external molecules like water, which is often required in Schiff base formation with PLP. nih.gov

The classic role of the PLP/PMP co-factor system is in transamination reactions, which are fundamental to amino acid metabolism. slideshare.networdpress.com In these reactions, an amino group is transferred from an amino acid to an α-keto acid. wordpress.com The process occurs in two half-reactions.

In the first half-reaction, the PLP co-factor, linked to the enzyme as an internal aldimine, accepts the amino group from the substrate amino acid. drugbank.com This results in the formation of an α-keto acid and this compound (PMP). libretexts.orglibretexts.org The PMP then serves as the amino group donor in the second half-reaction. libretexts.org Here, PMP transfers the amino group to a different α-keto acid to form a new amino acid, regenerating the PLP-enzyme complex in the process. libretexts.orglibretexts.org

PMP is therefore a crucial intermediate, temporarily holding the amino group during its transfer. libretexts.org Some amino acid racemases with broad substrate specificity have been shown to catalyze transamination as a side reaction, where PMP bound to the enzyme can transfer its amino group to pyruvate (B1213749). nih.gov

Beyond its role in transamination, PMP has been identified as a co-factor for enzymes involved in other biochemical transformations, particularly in the biosynthesis of deoxy sugars. nih.gov These sugars are components of many natural products and bacterial cell surfaces. nih.gov

An example is CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase (E1), an enzyme involved in the biosynthesis of ascarylose. nih.gov This enzyme was found to be PMP-dependent, which was significant as its catalytic action is not a transamination reaction. nih.gov The proposed mechanism involves the formation of a Schiff base between the 4-keto group of the sugar substrate and the amino group of PMP. nih.gov This is followed by the abstraction of a proton from the C4' of PMP and the elimination of the 3-hydroxyl group of the substrate in a dehydration reaction. nih.gov This demonstrates the versatility of PMP as a co-factor in facilitating reactions beyond amino group transfer.

Structure-Function Relationships in Pyridoxal 5′-Phosphate-Dependent Enzymes (with PMP as a related vitamer/intermediate)

The catalytic prowess of PLP-dependent enzymes is not solely reliant on the chemical properties of the cofactor itself but is intricately modulated by the protein's active site. The specific arrangement of amino acid residues creates a microenvironment that not only binds the PLP cofactor and the substrate but also steers the reaction toward a specific chemical transformation. The transition to and stabilization of the this compound intermediate are paramount in many of these reactions, particularly in aminotransferases.

The active site of a PLP-dependent enzyme is a highly specialized pocket, meticulously crafted to recognize and bind specific substrates, thereby dictating the enzyme's substrate specificity. This specificity arises from a network of non-covalent interactions between the substrate and the surrounding amino acid residues. In the context of reactions involving PMP, these interactions are crucial for positioning the initial amino acid substrate for reaction with PLP and for subsequently accommodating the newly formed PMP and the keto acid product.

Key interactions that govern substrate specificity include:

Recognition of the α-carboxylate group: A conserved arginine residue is frequently involved in forming a salt bridge with the α-carboxylate group of the amino acid substrate. This interaction helps to anchor the substrate in the correct orientation for catalysis. For instance, in glutamine transaminase K/cysteine conjugate beta-lyase, the conserved residue Arg432 binds the ligand's α-carboxylate group nih.gov.

Hydrophobic and Aromatic Pockets: The active site often contains hydrophobic pockets that accommodate the side chain of the amino acid substrate. The size, shape, and hydrophobicity of these pockets are major determinants of substrate specificity. For example, in glutamine transaminase K/cysteine conjugate beta-lyase, a small, highly hydrophobic and aromatic pocket is located directly above the PLP, while a larger, more hydrophilic pocket is also present to accommodate various ligand side chains nih.gov.

Hydrogen Bonding Networks: A network of hydrogen bonds involving residues like asparagine, tyrosine, and serine further refines substrate binding and positioning nih.gov.

The conversion of PLP to PMP during the first half of a transamination reaction can lead to a state where the PMP is less tightly bound to the active site compared to PLP. This has been observed to increase the flexibility of certain regions of the active site nih.gov. The interactions between the enzyme and the PMP intermediate are critical for the second half of the reaction, where the amino group is transferred to a keto acid. In the PMP-bound form of D-amino acid aminotransferase, the three-dimensional structure reveals the specific orientation of PMP within the active site that facilitates this transfer cornell.edu.

The following table summarizes key active site residue interactions and their roles in substrate specificity in PLP-dependent enzymes, with a focus on the PMP intermediate.

| Interacting Residue(s) | Role in Substrate Specificity and PMP Interaction | Example Enzyme(s) |

| Arginine | Anchors the α-carboxylate group of the substrate through electrostatic interactions, ensuring proper orientation for catalysis. | Glutamine transaminase K/cysteine conjugate beta-lyase nih.gov |

| Aromatic Residues (e.g., Phenylalanine, Tyrosine) | Form hydrophobic pockets to accommodate the substrate's side chain; can engage in π-stacking interactions with the pyridine (B92270) ring of PLP/PMP. | Glutamine transaminase K/cysteine conjugate beta-lyase nih.gov |

| Aspartate/Glutamate (B1630785) | Interacts with the pyridine nitrogen of PLP, influencing the cofactor's electronic properties and reactivity. | Aspartate aminotransferase |

| Asparagine/Tyrosine | Participate in hydrogen bonding networks that fine-tune substrate binding and positioning. | Glutamine transaminase K/cysteine conjugate beta-lyase nih.gov |

| Lysine | Forms the initial internal aldimine with PLP and acts as a general acid-base catalyst during the reaction cycle. | Most PLP-dependent enzymes |

The catalytic cycle of PLP-dependent enzymes is a dynamic process characterized by significant conformational changes within the protein structure. These movements are not random; they are precisely orchestrated to facilitate substrate binding, catalysis, and product release. The transition between different intermediate states, including the formation of the PMP-ketimine complex, is intimately linked to these structural dynamics.

A hallmark of many aminotransferases is the transition from an "open" to a "closed" conformation upon substrate binding. In the open conformation, the active site is accessible to the solvent and substrates. The binding of a substrate triggers a domain closure, where a smaller domain of the enzyme moves to sequester the active site from the solvent. This closed conformation is essential for catalysis as it:

Orients Catalytic Groups: Brings key catalytic residues into the correct proximity to the substrate-cofactor complex.

Excludes Water: Prevents unwanted side reactions, such as the hydrolysis of Schiff base intermediates.

Induces Strain: Can induce strain on the bonds of the substrate, facilitating their cleavage.

In aspartate aminotransferase, this conformational change is well-documented and is crucial for efficient catalysis plos.org. The binding of the coenzyme itself can induce a significant tightening of the protein structure.

The formation of the PMP intermediate also influences the conformational state of the enzyme. As mentioned, PMP can be less tightly bound than PLP, leading to increased flexibility in certain regions of the active site nih.govfrontiersin.org. This increased flexibility in the PMP-bound state might be important for the release of the first product (the keto acid) and the binding of the second substrate (the incoming keto acid). For example, in the ω-transaminase CrmG, the "roof" of the active site becomes more flexible in the PMP-bound form, which is thought to help in overcoming by-product inhibition by facilitating the dissociation of the by-product nih.gov.

The catalytic cycle involves a series of conformational states, each corresponding to a specific chemical intermediate. The transition from the external aldimine (PLP-substrate) to the ketimine (PMP-product) involves a reprotonation step at the C4' atom of the cofactor. This chemical transformation is coupled with subtle rearrangements of the active site residues to stabilize the new intermediate. The enzyme must then transition to a conformation that allows for the hydrolysis of the ketimine and the release of the amino acid product, followed by the binding of the next keto acid substrate to regenerate the PLP form of the enzyme.

The table below outlines the key conformational states and their roles during the catalytic cycle involving the PMP intermediate.

| Conformational State | Trigger | Key Structural Features | Functional Significance |

| Open Conformation | Resting state of the enzyme | Active site is accessible to the solvent. | Allows for substrate binding and product release. |

| Closed Conformation | Substrate binding | Small domain moves to cover the active site, sequestering it from the solvent. | Orients catalytic residues, excludes water, and promotes catalysis. |

| PMP-Bound State | Formation of the PMP intermediate | Can exhibit increased flexibility in specific regions of the active site (e.g., the "roof"). | Facilitates product release and may help to overcome by-product inhibition nih.gov. |

Iii. Metabolic Integration and Pathways of Pyridoxamine Phosphate

Central Role in Amino Acid Metabolism

PMP is indispensable for the metabolic processing of amino acids, participating in reactions that are fundamental to cellular function. mhmedical.comuniprot.org Its primary role is in transamination reactions, which involve the transfer of an amino group from an amino acid to a keto acid, a process that allows for the interconversion of amino acids. wikipedia.orgpatsnap.com

Transamination reactions, catalyzed by aminotransferases (also known as transaminases), are at the heart of amino acid interconversion. wikipedia.org In these reactions, PMP acts as a temporary carrier of the amino group. The process begins with the reaction of an amino acid with enzyme-bound PLP, forming an external aldimine. This intermediate is then converted to a ketimine, which hydrolyzes to release an α-keto acid and PMP. libretexts.org The PMP then donates the amino group to a different α-keto acid to form a new amino acid, regenerating PLP in the process. wikipedia.orglibretexts.org This cyclical process allows the body to synthesize non-essential amino acids from available precursors, ensuring a balanced pool of amino acids for protein synthesis and other metabolic needs. A key example of this is the transfer of an amino group from glutamate (B1630785) to an α-keto acid, a common step in the synthesis of many amino acids. wikipedia.org

Table 1: Key Transamination Reactions Involving Pyridoxamine (B1203002) Phosphate (B84403)

| Enzyme | Donor Amino Acid | Acceptor α-Keto Acid | Product Amino Acid | Product α-Keto Acid |

| Aspartate Aminotransferase (AST) | Aspartate | α-Ketoglutarate | Glutamate | Oxaloacetate |

| Alanine (B10760859) Aminotransferase (ALT) | Alanine | α-Ketoglutarate | Glutamate | Pyruvate (B1213749) |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine, Isoleucine, Valine | α-Ketoglutarate | Glutamate | Respective α-keto acids |

Neurotransmitter Synthesis and Degradation Pathways

PMP is indirectly but critically involved in the synthesis and degradation of several key neurotransmitters. This involvement stems from its role in the transamination reactions that produce the precursor amino acids for these neurotransmitters and in the regeneration of PLP, the direct coenzyme for the decarboxylase enzymes. mhmedical.comwikipedia.org

Table 2: PMP/PLP-Dependent Enzymes in Glutamate and GABA Metabolism

| Enzyme | Reaction | Role of PMP/PLP |

| Glutamate Decarboxylase (GAD) | Glutamate → GABA + CO2 | PLP is the direct coenzyme. plos.org |

| GABA Transaminase (GABA-T) | GABA + α-Ketoglutarate ⇌ Succinic semialdehyde + Glutamate | PLP is the direct coenzyme. researchgate.net |

| Aspartate Aminotransferase (AST) | Glutamate + Oxaloacetate ⇌ Aspartate + α-Ketoglutarate | PMP is an intermediate in the transamination reaction. |

The synthesis of the monoamine neurotransmitters serotonin (B10506) and dopamine (B1211576) depends on PLP-dependent enzymes. sigmaaldrich.commdpi.com Serotonin is synthesized from the amino acid tryptophan, and dopamine is synthesized from the amino acid tyrosine. mdpi.com The key decarboxylation steps in these pathways are catalyzed by aromatic L-amino acid decarboxylase (AADC), a PLP-dependent enzyme. nih.govmdpi.com PMP's role is in the broader vitamin B6 cycle that ensures a sufficient supply of PLP for these critical reactions. mhmedical.com

Involvement in One-Carbon Metabolism

One-carbon metabolism is a set of interconnected metabolic pathways that involve the transfer of one-carbon units. clinicaltrials.govmdpi.com This network is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and other cellular processes. clinicaltrials.govmdpi.com PMP, as part of the vitamin B6 coenzyme family, is involved in one-carbon metabolism primarily through its role in amino acid transformations. mdpi.comclinicaltrials.gov For instance, the PLP-dependent enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. researchgate.net This reaction is a major source of one-carbon units for the cell. researchgate.net PMP is involved in the transamination reactions that can supply the necessary amino acid substrates for these pathways. researchgate.net

Contribution to Other Cellular Metabolic Networks

The influence of pyridoxamine phosphate extends into several critical metabolic pathways, highlighting its importance in cellular function. Its participation is crucial for the production of heme, polyamines, nucleotides, and other essential co-factors.

Heme, an iron-containing porphyrin, is a vital prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, and cytochromes, which are essential for oxygen transport, storage, and cellular respiration. The biosynthesis of heme is a highly regulated pathway, and its initial, rate-limiting step is critically dependent on PLP. ashpublications.orgembopress.org

The enzyme 5-aminolevulinate synthase (ALAS) catalyzes the condensation of glycine and succinyl-coenzyme A (succinyl-CoA) to form 5-aminolevulinic acid (ALA), the first committed precursor for all tetrapyrroles in animals, fungi, and α-proteobacteria. embopress.orgnih.govnih.gov PLP acts as an obligatory coenzyme for ALAS, facilitating the decarboxylation of glycine and the subsequent condensation with succinyl-CoA. nih.govoup.com A deficiency in vitamin B6 can lead to impaired heme synthesis due to reduced ALAS activity, which can manifest as microcytic anemia. oup.com This underscores the direct and indispensable role of this compound's active form in the production of this fundamental biological molecule. libretexts.org

Table 1: this compound-Dependent Enzyme in Heme Biosynthesis

| Enzyme | Pathway | Substrates | Product | Coenzyme Form | Metabolic Significance |

| 5-Aminolevulinate Synthase (ALAS) | Heme Biosynthesis | Glycine, Succinyl-CoA | 5-Aminolevulinic Acid (ALA) | Pyridoxal (B1214274) 5'-Phosphate (PLP) | Catalyzes the first and rate-limiting step of heme production. ashpublications.orgembopress.org |

Polyamines, such as putrescine, spermidine (B129725), and spermine, are small, polycationic molecules essential for cell growth, proliferation, and differentiation. They are involved in processes like DNA stabilization, gene expression, and protein synthesis. The biosynthesis of polyamines is a tightly controlled process, with a key enzymatic step reliant on PLP. mdpi.comresearchgate.net

Ornithine decarboxylase (ODC) is a PLP-dependent enzyme that catalyzes the conversion of ornithine to putrescine. mdpi.compnas.org This decarboxylation reaction is a pivotal and often rate-limiting step in the polyamine biosynthetic pathway. pnas.org Putrescine then serves as the precursor for the synthesis of higher polyamines, spermidine and spermine. The activity of ODC is crucial for maintaining the cellular pool of polyamines required for normal cell function and proliferation. nih.gov

Table 2: this compound-Dependent Enzyme in Polyamine Metabolism

| Enzyme | Pathway | Substrate | Product | Coenzyme Form | Metabolic Significance |

| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Ornithine | Putrescine | Pyridoxal 5'-Phosphate (PLP) | A key, rate-limiting enzyme in the synthesis of polyamines. mdpi.compnas.org |

Nucleotides are the building blocks of DNA and RNA, and they also play central roles in cellular energy transfer and signaling. The synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides requires one-carbon units, the transfer of which is facilitated by folate coenzymes. The metabolism of these folate coenzymes is intricately linked to PLP-dependent reactions. nih.govnih.gov

Serine hydroxymethyltransferase (SHMT) is a PLP-dependent enzyme that catalyzes the reversible conversion of serine to glycine. wikipedia.org This reaction is a primary source of one-carbon units for the folate pool. The one-carbon group from serine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in the synthesis of thymidylate and purine nucleotides. Therefore, by supporting the generation of one-carbon units, this compound plays a crucial indirect role in the de novo synthesis of the building blocks of nucleic acids. grafiati.com

Table 3: this compound-Dependent Enzyme in Nucleotide Metabolism

| Enzyme | Pathway | Substrate | Product | Coenzyme Form | Metabolic Significance |

| Serine Hydroxymethyltransferase (SHMT) | One-Carbon Metabolism / Nucleotide Synthesis | Serine, Tetrahydrofolate (THF) | Glycine, 5,10-Methylene-THF | Pyridoxal 5'-Phosphate (PLP) | Provides one-carbon units essential for purine and thymidylate synthesis. wikipedia.org |

This compound is not only a co-factor itself but also participates in the synthesis of other essential co-factors, demonstrating its central role in maintaining a wide range of metabolic functions.

Biotin (B1667282): The biosynthesis of biotin, another B vitamin, involves a PLP-dependent transamination step. The enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as dethiobiotin (B101835) synthetase in some organisms, catalyzes a key condensation reaction in the early stages of the biotin synthesis pathway. Following this, the PLP-dependent enzyme 8-amino-7-oxononanoate aminotransferase (BioA) is required for a subsequent step in many bacteria. frontiersin.org

Folate: As mentioned in the context of nucleotide metabolism, the PLP-dependent enzyme serine hydroxymethyltransferase (SHMT) is crucial for interconverting folate derivatives, which are essential for a variety of metabolic reactions beyond nucleotide synthesis. embopress.org

NAD+: Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in redox reactions and cellular signaling. In eukaryotes, one of the pathways for de novo NAD+ synthesis proceeds from the amino acid tryptophan. This pathway, known as the kynurenine (B1673888) pathway, includes a PLP-dependent enzyme, kynureninase. rsc.org Kynureninase catalyzes the cleavage of kynurenine or 3-hydroxykynurenine, a step that is essential for the eventual formation of quinolinic acid, a precursor to NAD+. rsc.orgfao.org

Table 4: this compound-Dependent Enzymes in Co-factor Biosynthesis

| Enzyme | Co-factor Pathway | Function | Coenzyme Form |

| 8-Amino-7-oxononanoate Aminotransferase (BioA) | Biotin Biosynthesis | Catalyzes a transamination step in biotin synthesis. frontiersin.org | Pyridoxal 5'-Phosphate (PLP) |

| Serine Hydroxymethyltransferase (SHMT) | Folate Metabolism | Interconverts folate derivatives, providing one-carbon units. embopress.org | Pyridoxal 5'-Phosphate (PLP) |

| Kynureninase | NAD+ Biosynthesis (from Tryptophan) | Cleaves kynurenine/3-hydroxykynurenine to produce an NAD+ precursor. rsc.orgfao.org | Pyridoxal 5'-Phosphate (PLP) |

Iv. Biological Regulatory Functions and Cellular Homeostasis of Pyridoxamine Phosphate

Modulation of Gene Expression (via Pyridoxal (B1214274) 5′-Phosphate)

The modulation of gene expression is a critical cellular process, and emerging evidence has highlighted the role of vitamin B6, primarily through its active form, PLP, in this regulation. PMP contributes to these effects by serving as a direct precursor to PLP, thereby influencing the intracellular pool of this regulatory molecule.

Pyridoxal 5'-phosphate has been shown to directly interact with steroid hormone receptors, thereby modulating their activity and subsequent transcriptional responses. oup.comnih.gov This interaction is a non-coenzymatic function of PLP and adds a layer of complexity to the understanding of steroid hormone signaling. Elevated intracellular levels of PLP have been associated with a decreased transcriptional response to several steroid hormones, including glucocorticoids, progesterone, androgens, and estrogens. nih.govnih.gov

The proposed mechanism involves the formation of a Schiff base between the aldehyde group of PLP and a lysine (B10760008) residue within the steroid hormone receptor. oup.com This interaction can alter the receptor's conformation, which in turn can inhibit the binding of the receptor-steroid complex to DNA, a critical step for the initiation of gene transcription. oup.com Conversely, a deficiency in vitamin B6 can lead to an enhanced responsiveness to steroid hormones. nih.gov This suggests that the cellular vitamin B6 status, and by extension the availability of PMP to be converted to PLP, can significantly influence the endocrine system's control over gene expression.

Table 1: Steroid Hormone Receptors Modulated by Pyridoxal 5'-Phosphate (PLP)

| Steroid Hormone Receptor | Effect of Increased PLP Levels |

| Glucocorticoid Receptor | Decreased transcriptional response nih.govnih.gov |

| Progesterone Receptor | Decreased transcriptional response nih.gov |

| Androgen Receptor | Decreased transcriptional response nih.gov |

| Estrogen Receptor | Decreased transcriptional response nih.gov |

Beyond its interaction with steroid hormone receptors, PLP can also directly influence the activity of other tissue-specific transcription factors. nih.gov This interaction provides another avenue through which vitamin B6 can modulate gene expression. For instance, PLP has been found to inactivate transcription factors such as HNF-1 (Hepatocyte Nuclear Factor 1) and C/EBP (CCAAT/enhancer-binding protein). nih.gov

The mechanism of inactivation is thought to be similar to that observed with steroid hormone receptors, involving a direct interaction of PLP with the transcription factor, which then inhibits its ability to bind to its specific DNA recognition sites. nih.gov This can have significant consequences for the expression of genes regulated by these factors. For example, the modulation of albumin gene expression has been linked to the PLP-mediated inactivation of HNF-1 and C/EBP. nih.gov

Intracellular Trafficking and Compartmentalization

The proper functioning of PMP and PLP is dependent on their correct localization within the cell. This involves complex trafficking and compartmentalization mechanisms to ensure that these vitamers are available where they are needed for both metabolic and regulatory functions.

Mitochondria are host to a significant number of PLP-dependent enzymes, making the transport of vitamin B6 vitamers into this organelle a critical process. nih.gov While the synthesis of PLP from its precursors, including PMP, occurs in the cytoplasm, mitochondria must import the active cofactor. nih.gov

Research indicates that PLP is transported into the mitochondrial matrix. nih.gov The mitochondrial inner membrane protein SLC25A38 has been identified as a key regulator of mitochondrial PLP accumulation. nih.gov Loss of this protein leads to a depletion of mitochondrial PLP, impairing the function of PLP-dependent enzymes within the mitochondria. nih.gov While the direct transport of PMP into the mitochondria is less well-characterized, its conversion to PLP in the cytoplasm is a key step in providing the substrate for mitochondrial import. The interconversion of PLP to PMP also occurs within mitochondria during the catalytic cycle of transaminases. nih.gov

The majority of PLP-dependent enzymes are located in the cytoplasm, where they participate in a vast array of metabolic pathways, particularly amino acid metabolism. mdpi.com The synthesis of PLP from PMP and other precursors by the enzyme pyridoxine (B80251) 5'-phosphate oxidase also occurs in the cytoplasm. vcu.edu This cytoplasmic localization ensures a ready supply of the coenzyme for the numerous enzymes that require it. The distribution of these enzymes is not uniform and is tailored to the specific metabolic needs of the cell.

Table 2: Examples of Cytoplasmic PLP-Dependent Enzymes

| Enzyme | Function |

| Aspartate Aminotransferase | Interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785) |

| Alanine (B10760859) Aminotransferase | Interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate |

| Aromatic Amino Acid Decarboxylase | Synthesis of neurotransmitters like serotonin (B10506) and dopamine (B1211576) |

| Cysteine Sulfinic Acid Decarboxylase | Synthesis of taurine (B1682933) drugbank.com |

Homeostatic Regulation of Vitamin B6 Vitamers

The intracellular concentrations of the different vitamin B6 vitamers, including PMP and PLP, are tightly regulated to meet cellular demands while avoiding potential toxicity from the reactive aldehyde group of PLP. vcu.edu This homeostasis is maintained through a complex interplay of synthesis, interconversion, and degradation.

The salvage pathway is a critical component of this regulation, allowing the cell to interconvert the various B6 vitamers. nih.gov A key enzyme in this pathway is pyridoxine 5'-phosphate oxidase (PNPO), which catalyzes the conversion of PMP and pyridoxine 5'-phosphate (PNP) to PLP. vcu.eduwikipedia.org This is the rate-limiting step in the synthesis of PLP from these precursors. wikipedia.org

The activity of PNPO is itself subject to regulation, including product inhibition by PLP. mdpi.com This feedback mechanism helps to maintain a stable intracellular concentration of the active coenzyme. Furthermore, the pyridoxal 5'-phosphate homeostasis protein (PLPHP) is thought to play a role in regulating the availability of PLP, potentially by protecting it from degradation and facilitating its delivery to apoenzymes. nih.govresearchgate.net The interconversion between PLP and PMP is also a feature of transaminase reactions, further contributing to the dynamic balance of these vitamers within the cell. nih.gov

Role of Pyridoxal Kinase and Phosphatases in Pyridoxamine (B1203002) Phosphate (B84403) Homeostasis

The intracellular balance of pyridoxamine 5'-phosphate (PMP) and other vitamin B6 vitamers is meticulously maintained through the coordinated actions of pyridoxal kinase and various phosphatases. This enzymatic interplay ensures that the active coenzyme form, pyridoxal 5'-phosphate (PLP), is available for countless metabolic reactions while preventing its potentially toxic accumulation. vcu.edumdpi.com

Pyridoxal kinase (PDXK) is a key enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM) to their respective 5'-phosphate esters: PLP, pyridoxine 5'-phosphate (PNP), and PMP. medcraveonline.commedcraveonline.comwikipedia.org This ATP-dependent reaction is crucial for trapping the vitamers within the cell, as the phosphorylated forms are charged and cannot easily cross cell membranes. nih.gov The systematic name for this enzyme is ATP:pyridoxal 5'-phosphotransferase. wikipedia.org

The cellular concentration of PLP is thus determined by the relative activities of pyridoxal kinase and these phosphatases. medcraveonline.commhmedical.com Pyridoxal kinase activity itself is subject to regulation, notably through feedback inhibition by its product, PLP. vcu.edumdpi.com This creates a self-regulating mechanism where high levels of PLP will slow down its own synthesis, preventing excessive accumulation. vcu.edu The catalytic rates of phosphatases are significantly higher than those of pyridoxal kinase, highlighting their important role in controlling PLP levels. medcraveonline.com Deficiencies or mutations in pyridoxal kinase can lead to a reduced availability of PLP, resulting in severe neurological disorders. vcu.edunih.govimrpress.com

| Enzyme | Gene (Human) | Function in PMP Homeostasis | Substrates | Products | Regulation |

| Pyridoxal Kinase | PDXK | Phosphorylates pyridoxamine (PM) to pyridoxamine 5'-phosphate (PMP), trapping it in the cell. medcraveonline.commedcraveonline.com | ATP, Pyridoxamine, Pyridoxal, Pyridoxine wikipedia.org | ADP, Pyridoxamine 5'-phosphate, Pyridoxal 5'-phosphate, Pyridoxine 5'-phosphate wikipedia.org | Feedback inhibition by PLP vcu.edumdpi.com |

| Pyridoxal Phosphatase | PDXP | Dephosphorylates PMP to pyridoxamine, allowing for its transport or catabolism. wikipedia.org | Pyridoxamine 5'-phosphate, Pyridoxal 5'-phosphate, Pyridoxine 5'-phosphate wikipedia.org | Pyridoxamine, Pyridoxal, Pyridoxine, Phosphate wikipedia.org | |

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | ALPL | Dephosphorylates PMP and PLP, particularly important for cellular uptake from circulation. mhmedical.comnih.gov | Pyridoxamine 5'-phosphate, Pyridoxal 5'-phosphate, other phosphate esters | Pyridoxamine, Pyridoxal, Phosphate | |

| PHOSPHO2 | PHOSPHO2 | Exhibits phosphatase activity towards phosphorylated vitamin B6 vitamers. wikipedia.org | Pyridoxamine 5'-phosphate, Pyridoxal 5'-phosphate | Pyridoxamine, Pyridoxal, Phosphate |

Mechanisms of Inter-tissue and Inter-organelle Pyridoxal 5′-Phosphate Availability

The distribution of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, between different tissues and within cellular compartments is a complex process vital for systemic and cellular health. nih.govnih.gov This process relies on a cycle of dephosphorylation and re-phosphorylation, as well as specific transport mechanisms.

Inter-tissue Transport

Dietary vitamin B6, including its phosphorylated forms, is typically dephosphorylated by intestinal phosphatases before the unphosphorylated vitamers (pyridoxal, pyridoxine, and pyridoxamine) are absorbed, likely via passive diffusion, into intestinal cells. mdpi.commdpi.com These cells can metabolically trap the vitamers by phosphorylating them via pyridoxal kinase. brainkart.com

The liver is the central organ for vitamin B6 metabolism. mhmedical.combrainkart.com It takes up the absorbed vitamers from the portal circulation and converts them primarily to PLP. mhmedical.combrainkart.com The liver then releases PLP, and to a lesser extent pyridoxal, into the bloodstream. brainkart.commdpi.com In circulation, PLP is predominantly bound to albumin, which stabilizes it and serves as a transport vehicle. mhmedical.commdpi.com

For PLP to be taken up by peripheral tissues, such as the brain, it must first be released from albumin and then dephosphorylated to pyridoxal. mhmedical.commdpi.comnih.gov This crucial dephosphorylation step is carried out by ectoenzymes like tissue-nonspecific alkaline phosphatase (TNAP) located on the cell surface. mhmedical.comnih.gov The resulting unphosphorylated pyridoxal is then able to cross the cell membrane and enter the target tissue. mhmedical.combrainkart.com Once inside the cell, pyridoxal is re-phosphorylated back to PLP by pyridoxal kinase, effectively trapping it within the destination tissue where it can be used as a cofactor. nih.govmhmedical.com This cycle ensures that PLP is delivered to the tissues that require it.

Inter-organelle Transport

A significant portion of PLP-dependent enzymes, estimated at about one-third in mammals, are located within mitochondria. nih.govresearchgate.netebi.ac.uk This necessitates a mechanism for transporting PLP from the cytosol, where it is synthesized, across the mitochondrial membranes. The transport of PLP into mitochondria is a carrier-mediated process. nih.govdiff.org

Recent research has identified the mitochondrial inner membrane protein SLC25A38 as a key regulator of mitochondrial PLP levels. nih.govresearchgate.net Loss of SLC25A38 leads to a depletion of mitochondrial PLP, which in turn impairs the function of mitochondrial PLP-dependent enzymes, such as those involved in heme synthesis and one-carbon metabolism. nih.govresearchgate.net This highlights the existence of specific transport machinery for mitochondrial PLP accumulation. The uptake of PLP into the mitochondrial matrix has been described as a concentrative process that is insensitive to inhibitors of oxidative phosphorylation, suggesting it is not directly coupled to ATP synthesis. diff.org While pyridoxine can permeate mitochondrial membranes via simple diffusion, this is not considered a major pathway for providing the mitochondrial matrix with the B6 cofactor, as the necessary salvage enzymes are lacking in this compartment. nih.gov

| Transport Process | Location | Key Molecules/Transporters | Mechanism |

| Intestinal Absorption | Jejunum | Intestinal phosphatases | Phosphorylated vitamers are dephosphorylated, and unphosphorylated forms (PL, PN, PM) are absorbed via passive diffusion. mdpi.commdpi.com |

| Hepatic Release | Liver | Pyridoxal kinase, PNPO | Liver converts vitamers to PLP and releases PLP and PL into circulation. mhmedical.combrainkart.com |

| Plasma Transport | Bloodstream | Albumin | PLP binds to albumin for transport to peripheral tissues. mhmedical.commdpi.com |

| Tissue Uptake | Peripheral Tissues (e.g., Brain) | Tissue-Nonspecific Alkaline Phosphatase (TNAP), Pyridoxal Kinase | Circulating PLP is dephosphorylated to PL by TNAP, PL enters the cell, and is then re-phosphorylated to PLP by pyridoxal kinase. mhmedical.comnih.govmdpi.com |

| Mitochondrial Uptake | Mitochondria | SLC25A38 | PLP is transported from the cytosol into the mitochondrial matrix via a carrier-mediated process. nih.govnih.govresearchgate.net |

V. Pathophysiological Mechanisms and Disease Associations of Pyridoxamine Phosphate

Impact of Pyridoxamine (B1203002) Phosphate (B84403)/PLP Deficiency on Enzyme Functionality

Pyridoxal (B1214274) 5'-phosphate is a coenzyme for over 160 enzymatic reactions, primarily involved in amino acid metabolism. researchgate.net Its functions are extensive, encompassing transamination, decarboxylation, racemization, and elimination reactions that are fundamental to the synthesis and catabolism of amino acids and other essential molecules. nih.gov Pyridoxamine 5'-phosphate is also a key intermediate in transamination reactions. researchgate.net

A deficiency in PLP/PMP can profoundly impact enzyme functionality through several mechanisms:

Reduced Catalytic Activity: The most direct consequence of PLP deficiency is the diminished activity of PLP-dependent enzymes. The aldehyde group of PLP forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site, which is crucial for catalysis. nih.gov Without sufficient PLP, the apoenzyme (the protein component of the enzyme without its cofactor) is catalytically inactive or has significantly reduced activity. For instance, in patients with inherited disorders of vitamin B6 metabolism, a reduction in plasma aromatic L-amino acid decarboxylase (AADC) activity has been observed. nih.gov This enzyme is critical for the final step in the synthesis of the neurotransmitters dopamine (B1211576) and serotonin (B10506). nih.gov

Decreased Enzyme Stability and Levels: The binding of PLP to its apoenzyme is often essential for the enzyme's proper folding and stability. nih.govmdpi.com In the absence of PLP, the apoenzyme may be more susceptible to degradation. nih.gov Studies on PLP-deficient human neuroblastoma cells have shown reduced levels of both the activity and the protein of aromatic L-amino acid decarboxylase, without a change in its gene expression, suggesting post-transcriptional effects on enzyme stability. nih.gov This implies that PLP availability can influence the functional amount of the enzyme present in the cell. nih.gov

Altered Kinetic Properties: PLP deficiency can alter the kinetic parameters of enzymes. In one patient with a vitamin B6 metabolism disorder, the reduction in AADC activity was associated with an increased Michaelis constant (Km) for PLP, indicating a lower affinity of the enzyme for its cofactor. nih.gov

The systemic effects of impaired enzyme function due to PLP/PMP deficiency are far-reaching, disrupting numerous metabolic pathways. These include the metabolism of amino acids, neurotransmitters, and carbohydrates. nih.govmedscape.com

Below is a table summarizing the impact of PLP/PMP deficiency on the functionality of key enzymes.

| Enzyme | Metabolic Pathway | Impact of PLP/PMP Deficiency | Associated Pathophysiological Consequence |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | Neurotransmitter Synthesis (Dopamine, Serotonin) | Reduced activity and protein levels | Neurological disorders |

| Glutamic acid decarboxylase (GAD) | Neurotransmitter Synthesis (GABA) | Reduced activity | Seizures, Epileptic Encephalopathies |

| Transaminases (e.g., Aspartate aminotransferase, Alanine (B10760859) aminotransferase) | Amino Acid Metabolism | Reduced activity | Metabolic dysregulation |

| Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE) | Sulfur Amino Acid Metabolism | Reduced activity | Homocystinuria |

Neurological Disorders and Associated Mechanisms

The central nervous system is particularly vulnerable to the effects of PLP/PMP deficiency due to the critical role of PLP-dependent enzymes in neurotransmitter synthesis and metabolism.

A significant body of evidence links PLP deficiency to epileptic encephalopathies, particularly in neonates and infants. nih.govmdpi.com The primary mechanism involves the impaired synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). medscape.com

Glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate (B1630785) (an excitatory neurotransmitter) to GABA, is a PLP-dependent enzyme. medscape.com A deficiency in PLP leads to reduced GAD activity, resulting in decreased GABA levels. This imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission lowers the seizure threshold and can lead to the development of seizures and epileptic encephalopathies. medscape.com Inborn errors of metabolism that affect PLP synthesis, such as pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency, are well-documented causes of vitamin B6-responsive epilepsy. nih.gov

Beyond its role in GABA synthesis, PLP is essential for the production of several other key neurotransmitters, including dopamine, serotonin, norepinephrine, and epinephrine. medscape.com The enzyme aromatic L-amino acid decarboxylase (AADC), which is involved in the synthesis of dopamine and serotonin, is highly dependent on PLP. nih.gov

Deficiencies in these neurotransmitters are implicated in a range of neurological and psychiatric conditions. For instance, impaired dopamine synthesis is a hallmark of Parkinson's disease. While not a direct cause, chronic PLP deficiency could potentially exacerbate neurodegenerative processes by limiting the availability of essential neurotransmitters and contributing to an environment of metabolic stress. Furthermore, mutations in the PLPBP gene, which is involved in maintaining PLP homeostasis, can lead to vitamin B6-dependent epilepsy and are predicted to cause dysfunction in several PLP-dependent enzymes. nih.gov

The link between PLP and autism spectrum disorders (ASD) is an area of ongoing research. The rationale for this connection lies in the importance of PLP for neurotransmitter regulation, a system often found to be dysregulated in individuals with ASD. The synthesis of serotonin, a neurotransmitter that plays a role in mood, sleep, and social behavior, is dependent on the PLP-cofactored enzyme AADC. Some studies have explored the potential therapeutic role of vitamin B6 supplementation in ASD, with the hypothesis that it may help to correct underlying imbalances in neurotransmitter systems. However, the precise mechanisms and the efficacy of such interventions are still under investigation.

Metabolic Dysregulation Mechanisms

Pyridoxamine has been investigated for its potential to inhibit the formation of advanced glycation end-products (AGEs). AGEs are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the development of complications associated with diabetes, such as nephropathy, retinopathy, and neuropathy.

The proposed mechanism by which pyridoxamine inhibits AGE formation involves its ability to scavenge reactive carbonyl species, which are intermediates in the glycation process. By trapping these reactive intermediates, pyridoxamine prevents them from reacting with proteins and forming AGEs. This action is independent of its role as a vitamin B6 vitamer. Research in this area suggests that pyridoxamine could be a therapeutic agent for mitigating the long-term complications of diabetes by targeting the chemical pathways of AGE formation.

Cardiovascular Pathologies and Intracellular Calcium Overload Mechanisms

Pyridoxal 5'-phosphate (PLP), the active form of pyridoxamine, has demonstrated cardioprotective effects, particularly in the context of ischemic heart disease. nih.gov A central mechanism underlying these benefits is its ability to mitigate intracellular calcium (Ca²⁺) overload, a key contributor to cardiac dysfunction and cell damage in various heart diseases. nih.govauctoresonline.org

Research indicates that PLP can attenuate the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by adenosine (B11128) triphosphate (ATP). nih.gov It achieves this by blocking purinergic receptors on the surface of cardiomyocytes. researchgate.net This action is distinct from other agents, as PLP does not affect the [Ca²⁺]i increase caused by potassium chloride (KCl) or the contractile activity stimulated by isoproterenol. nih.gov By specifically targeting ATP-induced calcium influx, PLP helps prevent the detrimental consequences of calcium overload, which include mitochondrial dysfunction, depleted energy stores, and activation of pathways leading to cell death. nih.govauctoresonline.org

In animal models of myocardial infarction, pretreatment with PLP has been shown to reduce the incidence of ventricular arrhythmias and decrease mortality. researchgate.net This protective effect is linked to the attenuation of intracellular Ca²⁺ overload and the preservation of sarcoplasmic reticulum Ca²⁺-transport activities, which are often impaired during ischemia-reperfusion events. nih.govresearchgate.net Observational studies in humans further support the link between vitamin B6 and cardiovascular health, showing that higher serum levels of PLP are associated with a lower risk of all-cause and cardiovascular-related mortality. nih.gov

| Finding | Mechanism of Action | Experimental Model | Reference |

|---|---|---|---|

| Reduced ATP-induced increase in intracellular Ca²⁺ ([Ca²⁺]i) | Blockade of high- and low-affinity ATP binding sites (purinergic receptors) on sarcolemmal membranes. | Isolated cardiomyocytes | nih.gov |

| Attenuated ventricular arrhythmias and mortality | Reduction of intracellular Ca²⁺ overload. | Rat model of myocardial infarction (coronary artery occlusion) | researchgate.net |

| Decreased ischemia-reperfusion-induced cardiac abnormalities | Preservation of sarcoplasmic reticular Ca²⁺-transport activities. | Animal models | nih.gov |

| Associated with lower cardiovascular mortality | Protective factor against cardiovascular disease. | Population-based cohort study (NHANES) | nih.gov |

Renal Dysfunction Mechanisms

Pyridoxamine and its active form, pyridoxal 5'-phosphate, exhibit significant renoprotective effects, primarily by counteracting pathways implicated in diabetic nephropathy and acute kidney injury (AKI). nih.govoup.com The mechanisms are multifaceted, targeting oxidative stress, the formation of advanced glycation end products (AGEs), and subsequent inflammatory and fibrotic processes. oup.comresearchgate.net

A primary mechanism is the inhibition of AGEs formation. oup.com AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars, and they play a major role in diabetic end-organ damage. nih.gov Pyridoxamine can trap reactive carbonyl species (RCS), while PLP has been shown to trap 3-deoxyglucosone, a key precursor of specific AGEs like imidazolone (B8795221). nih.govoup.com By preventing the accumulation of AGEs in the glomeruli, PLP mitigates glomerular hypertrophy and mesangial expansion. oup.com

Furthermore, pyridoxamine is a potent scavenger of reactive oxygen species (ROS), thereby ameliorating renal oxidative stress, a principal driver of AKI. nih.gov Its action leads to a dose-dependent reduction in lipid peroxidation products. nih.gov This anti-oxidative capacity, combined with its anti-glycation effects, allows pyridoxamine and PLP to interfere with multiple aspects of kidney injury. nih.govresearchgate.net

These initial actions translate into the suppression of downstream pathological signaling. Studies have shown that pyridoxamine and PLP significantly inhibit the expression of the receptor for AGEs (RAGE) and profibrotic molecules, including transforming growth factor-β1 (TGF-β1), type 1 collagen, and fibronectin in the kidneys. oup.comresearchgate.net This leads to a reduction in interstitial fibrosis and the preservation of kidney structure and function. oup.comresearchgate.net

| Mechanism | Effect | Compound Studied | Reference |

|---|---|---|---|

| Inhibition of Advanced Glycation End-products (AGEs) | Traps reactive carbonyl species and 3-deoxyglucosone; reduces accumulation of imidazolone and CML in glomeruli. | PM, PLP | nih.govoup.com |

| Amelioration of Oxidative Stress | Scavenges reactive oxygen species (ROS); reduces lipid peroxidation. | PM | nih.gov |

| Inhibition of Profibrotic Signaling | Significantly inhibits expression of TGF-β1, type 1 collagen, and fibronectin. | PLP | oup.com |

| Downregulation of RAGE | Reduces expression of the receptor for AGEs. | PM, PLP | oup.comresearchgate.net |

Role in Inflammatory Processes

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, NLRP3 inflammasome)

Pyridoxal 5'-phosphate plays a direct role in suppressing inflammation by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome. researchgate.netnih.gov The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces an inflammatory form of cell death called pyroptosis. nih.govhealthcoach.clinic

PLP has been shown to inhibit the activation of the NF-κB pathway in macrophages. nih.gov It achieves this by suppressing Toll-like receptor (TLR)-mediated phosphorylation of TAK1, an upstream kinase essential for NF-κB activation. nih.gov By blocking this step, PLP prevents the subsequent activation of NF-κB and JNK, leading to reduced expression of inflammatory cytokine genes. nih.gov In the context of diet-induced kidney injury, pyridoxamine administration has also been found to reduce the overactivation of the NF-κB pathway. researchgate.net

Crucially, PLP also abolishes the activation of the NLRP3 inflammasome. nih.gov This inhibition occurs at a step upstream of inflammasome assembly. One of the key triggers for NLRP3 activation is the production of mitochondrial ROS. nih.gov Research demonstrates that PLP, but not pyridoxal, markedly reduces the production of mitochondrial ROS in macrophages. nih.gov By quenching this activation signal, PLP prevents the assembly of the inflammasome complex, thereby blocking NLRP3-dependent caspase-1 processing and the subsequent secretion of mature IL-1β and IL-18. nih.gov In contrast, other forms of vitamin B6, such as pyridoxamine and pyridoxine (B80251), have little effect on this specific pathway. nih.gov

| Pathway | Mechanism of Modulation | Outcome | Reference |

|---|---|---|---|

| NF-κB Signaling | Inhibits Toll-like receptor (TLR)-mediated TAK1 phosphorylation. | Suppressed activation of NF-κB and JNK; reduced expression of cytokine genes. | nih.gov |

| NLRP3 Inflammasome | Reduces production of mitochondrial reactive oxygen species (ROS). | Abolished NLRP3-dependent caspase-1 processing and secretion of mature IL-1β and IL-18. | nih.gov |

Vi. Advanced Research Methodologies and Experimental Models in Pyridoxamine Phosphate Studies

In Vitro Biochemical and Enzymatic Assays

In vitro biochemical and enzymatic assays are fundamental to understanding the catalytic mechanisms and molecular interactions of pyridoxamine (B1203002) 5'-phosphate (PMP) and its counterpart, pyridoxal (B1214274) 5'-phosphate (PLP). These assays allow for the detailed characterization of enzyme kinetics, substrate specificity, and the influence of cofactors and inhibitors.

Enzyme Activity Measurements and Kinetic Analyses

The activity of enzymes that utilize pyridoxamine phosphate (B84403) is often measured using spectrophotometric or high-performance liquid chromatography (HPLC) based methods. ujms.netnih.gov A common approach involves monitoring the rate of substrate consumption or product formation. For instance, the activity of aminotransferases can be determined by tracking the conversion of an amino acid and an α-keto acid to a new amino acid and α-keto acid pair. youtube.com

Kinetic analyses provide crucial data on the efficiency and mechanism of these enzymes. Key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined by measuring the initial reaction rates at varying substrate concentrations. For example, a study on D-phenylglycine aminotransferase reported a kinetic spectrophotometric method for determining PLP concentrations based on the coenzyme activation of the apoenzyme. nih.gov This method relies on the principle that the rate of the transamination reaction is directly proportional to the amount of PLP present. nih.gov

Table 1: Comparison of Kinetic Parameters for Pyridox(am)ine 5'-Phosphate Oxidase (PNPOx) from Different Species

| Species | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| Homo sapiens | Pyridoxamine 5'-Phosphate (PMP) | 1.5 | 1.2 | nih.gov |

| Escherichia coli | Pyridoxamine 5'-Phosphate (PMP) | 10 | 5.5 | nih.gov |

| Saccharomyces cerevisiae | Pyridoxamine 5'-Phosphate (PMP) | 8.0 | 2.1 | nih.gov |

This table presents a simplified view of kinetic data, and values can vary depending on experimental conditions.

Protein-Ligand Interaction Studies

Understanding the binding of pyridoxamine phosphate to its target enzymes is crucial for elucidating its function. Techniques such as differential scanning fluorimetry (DSF) and isothermal titration calorimetry (ITC) are employed to measure the binding affinity and thermodynamics of these interactions. nih.govmdpi.com

Fluorescence spectroscopy is another powerful tool. nih.govmdpi.com Changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding can be monitored to determine the dissociation constant (Kd). For example, the binding of PLP to pyridox(am)ine 5'-phosphate oxidase (PNPO) variants can be quantitatively measured by observing changes in FMN fluorescence. nih.gov

Surface plasmon resonance (SPR) is a real-time, label-free technique used to study the kinetics of binding and dissociation between proteins and ligands. mdpi.com This method has been used to investigate the interaction between pyridoxal kinase and PLP-dependent enzymes, providing valuable kinetic parameters for understanding the regulatory pathway of PLP transfer. Microscale thermophoresis (MST) has also been utilized to quantitatively analyze the binding affinity of PLP with proteins like YggS, a PLP-binding protein. nih.gov

Cellular and Molecular Biology Approaches

Cellular and molecular biology techniques provide insights into the regulation of this compound metabolism and the structure-function relationships of the enzymes involved.

Gene Expression Profiling and Transcriptional Analysis

Gene expression studies help to understand how the levels of enzymes involved in this compound metabolism are regulated under different physiological conditions. In Arabidopsis thaliana, for instance, the expression of the gene encoding pyridoxine (B80251)/pyridoxamine 5'-phosphate oxidase (PPOX) was found to vary in different tissues and to be regulated by light, heat shock, and certain hormones. researchgate.net

Furthermore, studies have shown that pyridoxal 5'-phosphate can act as a modulator of gene expression. nih.gov For example, elevated intracellular PLP levels can decrease the transcriptional response to steroid hormones. nih.gov This modulation occurs through the inactivation of the binding activity of hormone receptors to their responsive elements in the regulatory regions of target genes. nih.gov In some bacteria, PLP-dependent transcription factors regulate gene expression in response to the availability of specific amino acids. frontiersin.org

Protein Purification and Crystallography for Structure Elucidation

To understand the three-dimensional structure of enzymes that bind this compound, they must first be purified. This is typically achieved through recombinant expression in systems like E. coli, followed by a series of chromatography steps, such as affinity and ion-exchange chromatography. nih.govmdpi.com

Table 2: Examples of this compound-Related Proteins with Solved Crystal Structures

| Protein | Organism | PDB ID | Resolution (Å) | Source |

| Pyridox(am)ine 5'-Phosphate Oxidase | Homo sapiens | 1NRG | 2.10 | nih.gov |

| Pyridox(am)ine 5'-Phosphate Oxidase | Escherichia coli | 1G78 | 1.80 | nih.gov |

| Aspartate Aminotransferase | Escherichia coli | 1AHS | 2.20 | nih.gov |

| YggS (PLP-binding protein) | Fusobacterium nucleatum | 7X0Y | 2.10 | mdpi.com |

PDB ID refers to the Protein Data Bank accession code.

Site-Directed Mutagenesis for Mechanistic Probes

Site-directed mutagenesis is a technique used to specifically change amino acids in a protein to investigate their role in catalysis, substrate binding, or protein stability. nih.govjst.go.jp By creating mutant enzymes and analyzing their kinetic and binding properties, researchers can deduce the function of individual residues. nih.gov

Preclinical In Vivo Models

Researchers have successfully developed zebrafish models for several inborn errors of vitamin B6 metabolism. For instance, a model for pyridoxine-5'-phosphate oxidase (PNPO) deficiency, a condition that leads to neonatal epileptic encephalopathy in humans, was created by knocking down the zPnpo gene. nih.gov These zebrafish larvae exhibited developmental anomalies, including brain malformations and impaired locomotor activity, mirroring the clinical features of the human disease. nih.govfrontiersin.org Supplementation with pyridoxal 5'-phosphate (PLP) was shown to alleviate these abnormalities. nih.govfrontiersin.org Notably, pyridoxamine (PM) also demonstrated a significant rescue effect, suggesting its potential as a therapeutic agent. nih.govfrontiersin.org

Another significant application of zebrafish models is in the study of hypophosphatasia (HPP), a rare genetic disorder caused by mutations in the ALPL gene, which codes for tissue-nonspecific alkaline phosphatase (TNSALP). mdpi.compreprints.orgnih.gov A CRISPR/Cas9-generated alpl knockout zebrafish line displays key features of human HPP, such as impaired bone mineralization and vitamin B6-responsive seizures. mdpi.compreprints.orgnih.gov Metabolic profiling of these larvae revealed disturbances in vitamin B6-dependent pathways, including neurotransmitter and polyamine metabolism. mdpi.compreprints.orgresearchgate.net These models have been instrumental in confirming the role of Alpl in vitamin B6 metabolism, specifically in the hydrolysis of pyridoxal 5'-phosphate. mdpi.comnih.govresearchgate.net

The table below summarizes key findings from studies utilizing zebrafish models to investigate diseases related to this compound metabolism.

| Disease Modeled | Genetic Target | Key Phenotypes | Impact of B6 Vitamer Supplementation | Reference |

| PNPO Deficiency | zPnpo | Brain malformation, impaired locomotor activity, defective circulation. | PLP and PM supplementation rescued morphological and behavioral anomalies. | nih.govfrontiersin.org |

| Hypophosphatasia | alpl | Decreased bone mineralization, spontaneous seizures, altered B6 vitamer levels. | Pyridoxine treatment normalized locomotion and some metabolic abnormalities. | mdpi.compreprints.orgnih.gov |

Studies in Wistar rats, for example, have been crucial in understanding the biokinetics of pyridoxal-5'-phosphate (PLP) and pyridoxal (PL) under varying dietary vitamin B6 conditions. nih.gov Research has shown that vitamin B6 status significantly influences the metabolism of its vitamers. nih.gov In rats fed diets with deficient or marginal pyridoxine levels, alterations in plasma PLP concentrations, clearance rates, and volume of distribution were observed, indicating adaptive metabolic changes in response to vitamin B6 availability. nih.gov

Animal models have also been employed to investigate the neurological consequences of pyridoxine deficiency. Studies in albino rats have demonstrated that maternal pyridoxine deprivation can lead to behavioral and developmental abnormalities in their offspring, including an increased incidence of convulsive behavior. Primary mouse neuronal cultures have been used to demonstrate that even a moderate reduction in PLP activity can lead to neuronal hyperexcitability and calcium dysregulation, providing a mechanistic basis for the neurological symptoms observed in vitamin B6 deficiency. frontiersin.org

Furthermore, rat models have been instrumental in studying the therapeutic potential of pyridoxamine in conditions associated with metabolic stress. In a model of prediabetes induced by a Western diet, pyridoxamine administration was shown to alleviate cardiac fibrosis and oxidative stress. mdpi.com Research in aged rats has suggested that pyridoxal-5-phosphate can mitigate age-related metabolic imbalances in the heart, potentially through the H2S/AKT/GSK3β signaling pathway. nih.gov

The following table presents selected findings from mammalian model studies relevant to this compound research.

| Model Organism | Research Focus | Key Findings | Reference |